molecular formula C16H18N2O3 B13880746 ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate

ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate

Cat. No.: B13880746
M. Wt: 286.33 g/mol
InChI Key: YBJNIRLNBYKZEX-UHFFFAOYSA-N
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Description

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate typically involves the reaction of 2-amino-4-phenylmethoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields of research and application .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C16H18N2O3/c1-2-20-16(19)18-15-9-8-13(10-14(15)17)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

YBJNIRLNBYKZEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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